molecular formula C17H10ClFN4O5 B2583644 3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887901-32-8

3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2583644
CAS RN: 887901-32-8
M. Wt: 404.74
InChI Key: JELCYDSJCPFQJK-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H10ClFN4O5 and its molecular weight is 404.74. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship Studies

One area of scientific research involving compounds similar to 3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide focuses on understanding the structure-activity relationships (SAR) of chemical entities. For example, a study investigated the SAR of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to improve the compound's potential oral bioavailability, examining cell-based activity, fitting to Lipinski's rule of 5, and potential gastrointestinal permeability using the Caco-2 cell line. Substitutions at various positions of the pyrimidine ring were explored, revealing that the carboxamide group at the 5-position is critical for activity. This work contributes to the broader understanding of how slight modifications in the molecular structure can significantly impact the biological activity of compounds (Palanki et al., 2000).

Heterocyclic Chemistry Applications

Another research direction involves the exploration of novel heterocyclic compounds for their potential applications. For instance, the synthesis and structural characterization of novel dihydropyrimidine compounds were conducted, with findings contributing to the field of asymmetric hetero-Diels-Alder reactions. Such studies are essential for developing new synthetic pathways and understanding the crystal structures of heterocyclic compounds, which can have implications in materials science, pharmaceuticals, and more (Elliott et al., 1998).

Antimicrobial and Antipathogenic Activity

Research on thiourea derivatives, similar in structural complexity to the compound , has shown significant antimicrobial and antipathogenic activity. For example, a study on acylthioureas revealed their interaction with bacterial cells and demonstrated potential as novel anti-microbial agents with antibiofilm properties. The presence of halogen elements, such as fluorine, chlorine, and bromine, in these compounds was correlated with their anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential for developing new antimicrobial agents based on the structural framework of compounds like this compound (Limban et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including their crystal structures and stereochemistry, form a significant part of research involving complex molecules. Such studies not only expand the chemical space of known compounds but also provide a basis for further investigations into their potential applications in various fields, including pharmaceuticals, materials science, and catalysis. Research in this area can lead to the discovery of new synthetic methodologies and a deeper understanding of the relationship between structure and function of molecules (Hibbs et al., 1998).

Mechanism of Action

Target of Action

The primary targets of 3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as AKOS024597202 or AB00672252-01, are the PD-1 and VEGF proteins . PD-1 is a protein on the surface of T-cells that plays a crucial role in preventing the immune system from attacking cells in the body. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis .

Mode of Action

This compound binds to both PD-1 and VEGF simultaneously, effectively blocking their interactions with their respective ligands . This dual blockade inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis in the tumor microenvironment .

Biochemical Pathways

The compound affects the PD-1/VEGF signaling pathways. By blocking the interaction of PD-1 with its ligand, it prevents the activation of the PD-1 pathway, which normally suppresses the immune response. Similarly, by blocking VEGF, it inhibits the VEGF signaling pathway, preventing the formation of new blood vessels in tumors .

Pharmacokinetics

The compound’s strong binding activity to human pd-1 and vegf suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is an enhanced T cell activation and a reduction in tumor angiogenesis. This leads to an increased anti-tumor response, as demonstrated in hPBMC-humanized murine HCC827 (mEGFR lung adenocarcinoma) and U87MG (glioblastoma) tumor models .

Action Environment

It’s worth noting that the tumor microenvironment, where the compound exerts its effects, is a complex and dynamic environment that can influence the efficacy of therapeutic agents .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O5/c18-13-7-10(4-5-14(13)19)22-16(25)12(8-20-17(22)26)15(24)21-9-2-1-3-11(6-9)23(27)28/h1-8H,(H,20,26)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELCYDSJCPFQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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